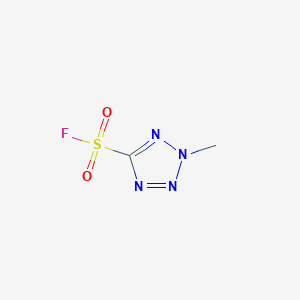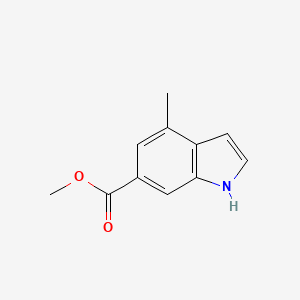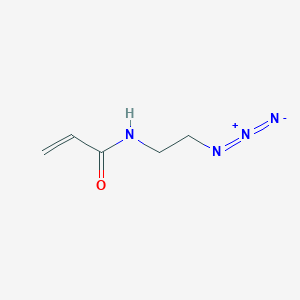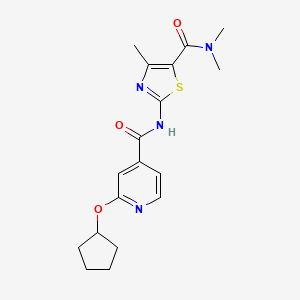
3-Methylbenzene-1-sulfonyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a sulfonyl isocyanate group attached to a methyl-substituted benzene ring. It is commonly used in organic synthesis and has applications in various fields including pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylbenzene-1-sulfonyl isocyanate can be synthesized through the reaction of 3-methylbenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement . The reaction typically involves the following steps:
Formation of 3-methylbenzenesulfonyl azide: This is achieved by reacting 3-methylbenzenesulfonyl chloride with sodium azide in an appropriate solvent.
Curtius rearrangement: The azide intermediate undergoes thermal decomposition to form the isocyanate.
Industrial Production Methods
The industrial production of isocyanates, including this compound, often involves the phosgene process . This method, however, poses environmental and safety concerns due to the toxicity of phosgene. Alternative non-phosgene methods, such as the reduction carbonylation and oxidation carbonylation of nitro-amino compounds, are being explored to mitigate these issues .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbenzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:
Electrophilic aromatic substitution: The sulfonyl isocyanate group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic addition: The isocyanate group can react with nucleophiles such as amines to form ureas and carbamates.
Common Reagents and Conditions
Electrophilic aromatic substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic addition: Reagents such as primary and secondary amines are commonly used under mild conditions to form the corresponding ureas and carbamates.
Major Products Formed
Electrophilic aromatic substitution: Substituted benzene derivatives.
Nucleophilic addition: Ureas and carbamates.
Applications De Recherche Scientifique
3-Methylbenzene-1-sulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-methylbenzene-1-sulfonyl isocyanate involves its reactivity as an electrophile. The sulfonyl isocyanate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of stable products such as ureas and carbamates . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzene-1-sulfonyl isocyanate: Similar structure but with the methyl group in the para position.
Benzene-1-sulfonyl isocyanate: Lacks the methyl group on the benzene ring.
Toluene-2,4-diisocyanate: Contains two isocyanate groups on the benzene ring.
Uniqueness
3-Methylbenzene-1-sulfonyl isocyanate is unique due to the presence of both a sulfonyl and an isocyanate group on a methyl-substituted benzene ring. This combination imparts specific reactivity and properties that are valuable in organic synthesis and various applications.
Propriétés
IUPAC Name |
3-methyl-N-(oxomethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-7-3-2-4-8(5-7)13(11,12)9-6-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPHEJYDQNWSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(Thiophene-2-carbonyl)amino] acetic acid methyl ester](/img/structure/B2585384.png)
![2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2585385.png)
![(2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2585389.png)



![2-Methyl-4-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2585393.png)
![N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2585394.png)
![N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2585396.png)
![(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2585397.png)
![1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol](/img/structure/B2585398.png)
![[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid](/img/structure/B2585399.png)
![N-(1'-(pyridin-3-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2585400.png)

